molecular formula C14H12O3 B047535 3-(Benzyloxy)benzoic acid CAS No. 69026-14-8

3-(Benzyloxy)benzoic acid

Cat. No. B047535
CAS RN: 69026-14-8
M. Wt: 228.24 g/mol
InChI Key: CISXCTKEQYOZAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Benzyloxy)benzoic acid and its derivatives involves several key strategies that aim to introduce the benzyloxy functional group into the benzoic acid framework. In the context of mesogenic benzoic acids with large branches, novel compounds have been synthesized to explore liquid crystalline behavior. For instance, novel mesogenic benzoic acids bearing both terminal and lateral groups have been synthesized, showcasing liquid crystalline behavior at high temperatures. The synthesis of these compounds typically involves the esterification of benzoic acid with benzylic alcohols or the direct functionalization of benzoic acid derivatives with benzyloxy groups through nucleophilic substitution reactions (Weissflog et al., 1996).

Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)benzoic acid derivatives has been extensively studied through crystallographic methods. The crystal and molecular structure of specific derivatives reveal a complex arrangement of molecules in the solid state, often leading to the formation of dimers or polymers with unique packing patterns. For example, the structure of 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid has been determined by X-ray analysis, illustrating the intricacies of mesogen association and packing in the solid state (Weissflog et al., 1996).

Chemical Reactions and Properties

3-(Benzyloxy)benzoic acid participates in various chemical reactions that exploit its functional groups for further chemical modifications. These reactions include esterification, amidation, and coupling reactions, which are fundamental in synthesizing complex organic molecules and polymers. The presence of the benzyloxy group significantly influences the reactivity of the carboxylic acid, often facilitating the formation of coordination compounds and polymers with specific physical properties.

Physical Properties Analysis

The physical properties of 3-(Benzyloxy)benzoic acid derivatives, such as melting points, solubility, and phase behavior, are crucial for their applications in materials science. Liquid crystalline properties, observed in some derivatives, are particularly interesting for the development of display technologies and optoelectronic devices. The structural features of these compounds, such as the length of alkyl chains and the presence of substituents, play a significant role in determining their mesophase behavior and thermal properties.

Chemical Properties Analysis

The chemical properties of 3-(Benzyloxy)benzoic acid derivatives are largely influenced by the benzyloxy and carboxylic acid functional groups. These groups participate in hydrogen bonding, electronic interactions, and coordination chemistry, which are essential for understanding the compound's behavior in different chemical environments. Studies on coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates highlight the importance of these interactions in forming complex structures with unique photophysical properties (Sivakumar et al., 2011).

Scientific Research Applications

  • In the study of lanthanide complexes, the position of the benzyloxy group in benzoic acid derivatives like 4-benzyloxy benzoic acid is found to influence photoluminescence properties. Specifically, the presence of this group at position 3 improves photoluminescence in Tb(3+) complexes, making these compounds of interest in materials science and luminescence research (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Certain derivatives of benzoic acid exhibit potential antibacterial activity. For instance, novel 3-Hydroxy Benzoic Acid Hybrid Derivatives have shown promise as new drug candidates due to their antibacterial properties (Satpute, Gangan, & Shastri, 2018).

  • Benzoic acid-2-benzyloxy-3,4-tetrahydrofuran diester has been identified as an effective agent in inhibiting the energy metabolism of certain mites, leading to their death. This suggests potential applications in pest control and veterinary medicine (Li et al., 2022).

  • Benzoic acid and its derivatives are extensively used as preservatives and flavoring agents in various products such as foods, cosmetics, and pharmaceuticals. This widespread use raises questions about human exposure and public health concerns (del Olmo, Calzada, & Nuñez, 2017).

  • In agriculture, benzoic acid at specific concentrations can enhance growth, yield, and oil quality in plants like soybeans, offering insights into its role in plant physiology and agricultural applications (Sadak, El-Lethy, & Dawood, 2013).

  • In pharmaceutical research, benzoic acid derivatives are used to model phase equilibria in mixtures, aiding in drug development and solubility screening (Reschke, Zherikova, Verevkin, & Held, 2016).

Safety And Hazards

“3-(Benzyloxy)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and release to the environment .

properties

IUPAC Name

3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXCTKEQYOZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309240
Record name 3-(benzyloxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)benzoic acid

CAS RN

69026-14-8
Record name 69026-14-8
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Record name 3-(benzyloxy)benzoic acid
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Record name 3-(benzyloxy)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of methyl 3-benzyloxybenzoate (38.0 g) and 5N NaOH solution (207 ml) in 1,2-dimethoxyethane (207 ml) was stirred at room temperature for 3 hours 30 minutes and at 100° C. for 1 hour 20 minutes. The reaction mixture was cooled with ice water, mixed with 6N HCl (1.1 mole), and extracted with diethyl ether. The extract was washed with brine, dried over MgSO4, and evaporated in vacuo to afford 3-benzyloxybenzoic acid (34.96 g) as a colorless powder.
Quantity
38 g
Type
reactant
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207 mL
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207 mL
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solvent
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ice water
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0 (± 1) mol
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1.1 mol
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Synthesis routes and methods II

Procedure details

A solution of methyl 3-hydroxybenzoate (1.00 g, 6.56 mmol)in THF was treated with sodium hydride (60% by wt in oil, 276 mg, 6.90 mmol). After 20 minutes, the mixture was treated with benzyl bromide (0.78 mL, 6.56 mmol) and then heated at reflux. The mixture was cooled, treated with saturated ammonium chloride and EtOAc. The layers were separated and the aqueous layer was washed with EtOAc (3×). The combined organic extracts were washed with saturated NaCl, dried over MgSO4 and concentrated. A solution of the crude material in dioxane (20 mL) was treated with 2.5 N NaOR (13 mL) and stirred vigorously. The mixture was acidified by addition of 5 N HCl and partitioned with EtOAc. The aqueous layer was washed with EtOAc (3×) and the combined extracts were dried (MgSO4) and concentrated yielding the title compound.
Quantity
1 g
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276 mg
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0.78 mL
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Synthesis routes and methods III

Procedure details

A mixture comprising ethyl 3-hydroxybenzoate (5.00 g), benzyl bromide (4.29 ml), potassium carbonate (6.24 g) and acetone (50 ml) was stirred at room temperature for 16 hours. After the reaction mixture was evaporated under reduced pressure to remove the solvent, water (200 ml) was added to the residue, and the resulting mixture was extracted with ethyl acetate. After the organic layer was concentrated, a 1 N aqueous solution of sodium hydroxide (50 ml) was added to the residue dissolved in methanol (50 ml), and the resulting mixture was heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture was acidified by the addition of concentrated hydrochloric acid and was then extracted with ethyl acetate. The organic layer was washed with an aqueous saturated solution of sodium chloride, was dried with anhydrous sodium sulfate and was then evaporated under reduced pressure to remove the solvent. The resulting residue was recrystallized from ethyl acetate/hexane to obtain 3-benzyloxybenzoic acid (5.10 g) as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of methyl 3-benzyloxybenzoate (23.9 g; 0.099 mol), potassium hydroxide (8.42 g; 0.15 mol) and methanol (100 cm3) was stirred at room temperature until a small sample in water gave a clear solution (˜18 hrs). The solution was then evaporated to dryness and the colourless solid residue dissolved in water (100 cm3) and the resulting stirred solution was acidified slowly with 50% sulphuric acid (30 cm3). After stirring for ˜30 minutes, the crystalline precipitate was filtered, washed with water and dried in vacuo at 40° to give the title compound as a colourless powder.
Quantity
23.9 g
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reactant
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8.42 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
A Cydzik-Kwiatkowska, M Zielińska, K Bernat… - Bioresource …, 2020 - Elsevier
Wastewater is the major source of bisphenol A (BPA) in the environment, however, the results regarding main mechanisms of BPA biodegradation in wastewater treatment systems are …
Number of citations: 29 www.sciencedirect.com
V PRICOP, EMA SAVA, ANA CIȘLARU, C MĂLUȚAN… - bipcic.icpm.tuiasi.ro
The paper presents synthesis and characterization of some intermediate azobenzene compounds containing polar ending groups with the purpose to obtain final bent-core liquid …
Number of citations: 0 www.bipcic.icpm.tuiasi.ro
TG Hamill, HD Burns, RF Dannals, WB Mathews… - Applied radiation and …, 1996 - Elsevier
… Prepared as the two step synthesis of 3-benzyloxy benzoic acid using 1 g (6.58 mmol) of methyl 4-hydroxybenzoate to give 218.7 mg (13.7%) of methyl 4-benzyloxy benzoate (along …
Number of citations: 36 www.sciencedirect.com
MH Kim, YK Nam, EJ Choi - Journal of Information Display, 2017 - Taylor & Francis
In this study, new hockey-stick-like molecules were synthesized and characterized. The desired bent-core molecules consist of two arms with different numbers of aromatic rings, each …
Number of citations: 0 www.tandfonline.com
H Park, M Hepperle, TC Boge, RH Himes… - Journal of medicinal …, 1996 - ACS Publications
The synthesis and biological evaluation of the two known phenolic metabolites of paclitaxel are described. The C3‘-phenolic metabolite 2 of paclitaxel was prepared from 7-(triethylsilyl)…
Number of citations: 23 pubs.acs.org
A Preston, S Atkinson, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
Pan-bromodomain and extra terminal domain (BET) inhibitors interact equipotently with the eight bromodomains of the BET family of proteins and have shown profound efficacy in a …
Number of citations: 36 pubs.acs.org
DJ Kuhn, WH Lam, A Kazi, KG Daniel… - Frontiers in …, 2005 - article.imrpress.com
1. Abstract 2. Introduction 3. Materials and methods 3.1. Reagents 3.2. Synthesis of synthetic tea polyphenol analogs 3.2. 1. General experimental conditions (chemistry) 3.2. 2.(2S*, 3R*)…
Number of citations: 95 article.imrpress.com
E Ghazy, T Heimburg, J Lancelot, P Zeyen… - European Journal of …, 2021 - Elsevier
Schistosomiasis is a major neglected parasitic disease that affects more than 265 million people worldwide and for which the control strategy consists of mass treatment with the only …
Number of citations: 6 www.sciencedirect.com
KM Khan, S Rahat, MI Choudhary, U Ghani… - Helvetica chimica …, 2002 - Wiley Online Library
To evaluate the effect of substituents on biological activities of electron‐rich N‐containing heterocycles, the variably 2‐substituted 5,6‐dihydro‐5‐oxo‐4H‐1,3,4‐oxadiazine‐4‐…
Number of citations: 45 onlinelibrary.wiley.com
Y Xia, Y Jin, N Kaur, Y Choi, K Lee - European journal of medicinal …, 2011 - Elsevier
The natural products moracins O and P exhibited potent in vitro inhibitory activity against hypoxia-inducible factor (HIF-1), which is a key mediator during adaptation of cancer cells to …
Number of citations: 68 www.sciencedirect.com

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